![molecular formula C7H12NNaO2S2 B13783807 Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt CAS No. 68797-51-3](/img/structure/B13783807.png)
Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt is a sulfur-containing organic compound characterized by the presence of a thioxo group and a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt involves the combination of specific reactants to form the desired compound. One method involves the reaction of diethylamine with carbon disulfide to form diethylamino dithiocarbamate, which is then reacted with chloroacetic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The reactants are combined in reactors, and the reaction is monitored to ensure the desired product is formed with high purity. The final product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt is used as an intermediate in the synthesis of various complex molecules.
Biology
In biological research, this compound is studied for its antimicrobial properties. Derivatives of this compound have shown moderate antimicrobial activity against certain bacteria and fungi.
Medicine
In medicine, the compound and its derivatives are explored for their potential use in drug development. They are studied for their ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used as an additive in electroplating processes. It helps improve the brightness and ductility of the plated metal layers .
Mechanism of Action
The mechanism of action of acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt include:
- Sodium 3-[[dimethylamino(thioxomethyl)thio]propanesulphonate
- Dimethyldithiocarbamic acid 3-(sodiosulfo)propyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in applications where both sulfur and amino functionalities are required .
Properties
CAS No. |
68797-51-3 |
|---|---|
Molecular Formula |
C7H12NNaO2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
sodium;2-(diethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C7H13NO2S2.Na/c1-3-8(4-2)7(11)12-5-6(9)10;/h3-5H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
RPIXSJGTMWDAHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


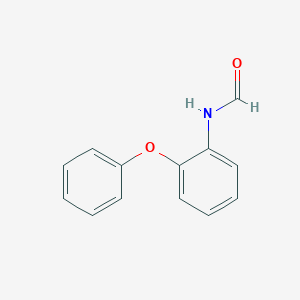
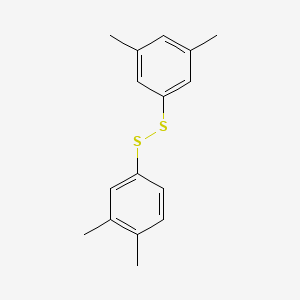
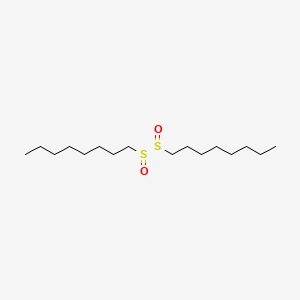

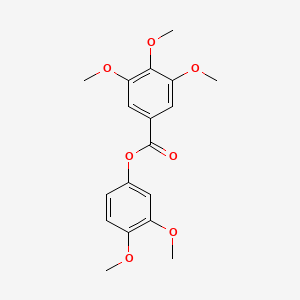

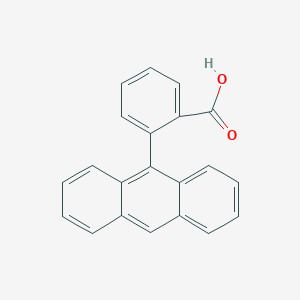
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


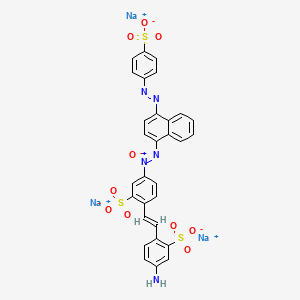
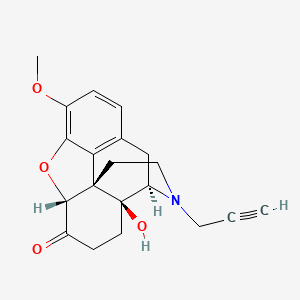

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
